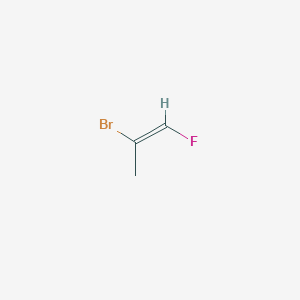![molecular formula C11H6ClF6N B3042526 2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile CAS No. 646497-78-1](/img/structure/B3042526.png)
2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile
描述
2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile is an organic compound with the molecular formula C11H6ClF6N It is characterized by the presence of a chloro group, a nitrile group, and two trifluoromethyl groups attached to a phenyl ring
作用机制
Target of Action
The compound is likely to interact with benzylic positions . These positions are often involved in various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
The mode of action of 2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile involves interactions at the benzylic position . This compound may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action would depend on the specific reaction conditions and the presence of other reactants .
Biochemical Pathways
Given its potential to interact at the benzylic position, it may influence pathways involving benzylic compounds .
Result of Action
Its potential to interact at the benzylic position suggests it could influence the structure and function of molecules containing this functional group .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of other reactants, temperature, and pH
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile typically involves the reaction of 3,5-di(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of primary amines.
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
科学研究应用
2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
相似化合物的比较
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3,5-Di(trifluoromethyl)benzyl chloride
- 2-Chloro-3-(trifluoromethyl)benzonitrile
Uniqueness
2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile is unique due to the presence of two trifluoromethyl groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The combination of chloro, nitrile, and trifluoromethyl groups provides a distinct set of properties that make this compound valuable for various applications in research and industry.
属性
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF6N/c12-9(5-19)3-6-1-7(10(13,14)15)4-8(2-6)11(16,17)18/h1-2,4,9H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSSPTHCROWCMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


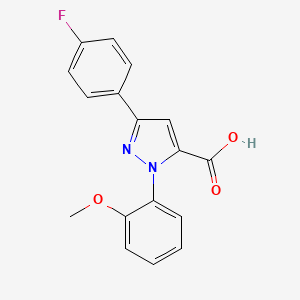
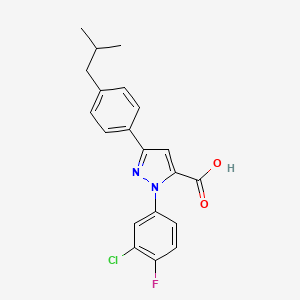
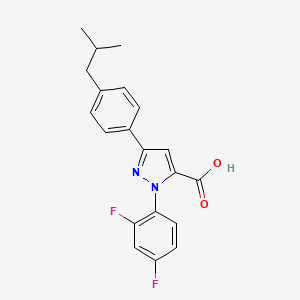
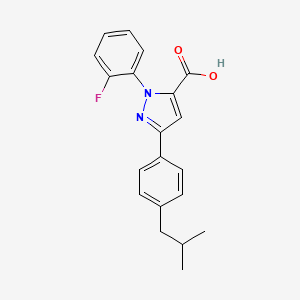
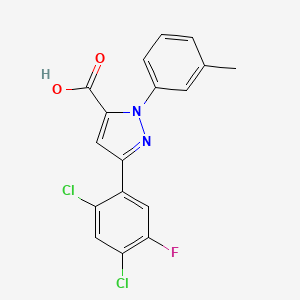
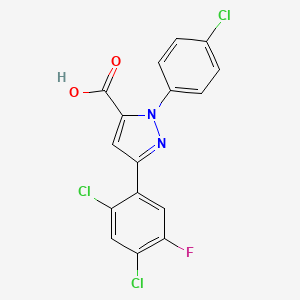


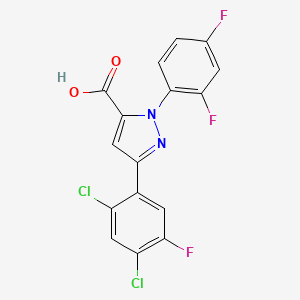

phosphonium bromide](/img/structure/B3042463.png)
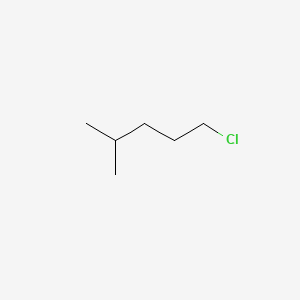
![[4,5-diacetyloxy-2-methyl-6-(4-methylphenyl)sulfanyloxan-3-yl] acetate](/img/structure/B3042465.png)
